4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide

Catalog No.
S13480690
CAS No.
187221-43-8
M.F
C13H18FN3O
M. Wt
251.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide

CAS Number

187221-43-8

Product Name

4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide

IUPAC Name

4-fluoro-N-(2-piperazin-1-ylethyl)benzamide

Molecular Formula

C13H18FN3O

Molecular Weight

251.30 g/mol

InChI

InChI=1S/C13H18FN3O/c14-12-3-1-11(2-4-12)13(18)16-7-10-17-8-5-15-6-9-17/h1-4,15H,5-10H2,(H,16,18)

InChI Key

CSEZVRZPXNBVSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CC=C(C=C2)F

4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide is a chemical compound characterized by its unique molecular structure, which includes a fluorine atom, a piperazine moiety, and a benzamide functional group. The compound is classified as a member of the benzamide class and is recognized for its role as a serotonergic agonist, particularly at the 5-HT1A receptor. This compound has garnered attention in pharmaceutical research due to its potential anxiolytic properties and its implications in the modulation of serotonin pathways in the brain .

The synthesis of 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide typically involves the condensation reaction between 4-fluorobenzoic acid and piperazine derivatives. The carboxy group of 4-fluorobenzoic acid reacts with the amino group of the piperazine to form the amide bond, resulting in the formation of the target compound. Additionally, this compound can undergo various chemical transformations, including halogenation and alkylation reactions, which may alter its pharmacological properties or enhance its efficacy .

4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide exhibits significant biological activity primarily through its action as a serotonergic agonist. It has been shown to interact with serotonin receptors, particularly the 5-HT1A subtype, which is associated with anxiolytic effects. This interaction suggests that the compound may be beneficial in treating anxiety disorders and related conditions. Furthermore, studies indicate that it may have potential applications in modulating mood and behavior due to its influence on serotonin signaling pathways .

The synthesis of 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide can be achieved through several methods:

  • Direct Condensation: The most common method involves directly reacting 4-fluorobenzoic acid with piperazine in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to facilitate amide bond formation.
  • Reflux Conditions: The reaction mixture can be refluxed in a suitable solvent like dimethylformamide or dichloromethane to enhance yield.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound from by-products.

The primary applications of 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide are in medicinal chemistry and pharmacology. Its serotonergic activity makes it a candidate for developing anxiolytic medications. Additionally, it may be utilized in research settings to investigate serotonin receptor functions and their roles in various neurological disorders. The compound's unique structure also allows for modifications that can lead to new derivatives with potentially enhanced therapeutic profiles .

Interaction studies involving 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide focus on its binding affinity and efficacy at various serotonin receptor subtypes. Research indicates that this compound selectively binds to the 5-HT1A receptor, which is crucial for mediating anxiolytic effects. Further studies have explored its interactions with other neurotransmitter systems, suggesting possible polypharmacological effects that could enhance its therapeutic potential .

Several compounds share structural similarities with 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide, each exhibiting unique pharmacological profiles:

Compound NameStructureKey Features
4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamideC25H27FN4O2Anxious behavior modulation; different phenyl group
4-Fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide hydrochlorideC25H28ClFN4O2Hydrochloride salt form; enhanced solubility
N-{2-[4-(7-methoxyphenyl)piperazin-1-yl]ethyl}-4-fluorobenzamideC24H26FN3O2Similar piperazine structure; varied aromatic substitution

These compounds highlight the uniqueness of 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide through variations in their substituent groups and functional characteristics while maintaining a core structural framework that influences their biological activities .

Choice of Acyl Component

4-Fluorobenzoic acid and 4-fluorobenzoyl chloride are the two principal acyl sources reported for constructing the amide bond.

  • The chloride is highly reactive, enabling direct nucleophilic acyl substitution with amines but generating hydrogen chloride that must be scavenged [1] [2].
  • The acid is less electrophilic yet offers safer handling and can be activated in situ with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride together with 1-hydroxybenzotriazole to afford the amide in a single step [3].

Amine Nucleophile Preparation

  • tert-Butoxycarbonyl protection of piperazine followed by selective acylation and acid deprotection [1].
  • Reductive derivatisation of piperazine (for example nitrosation–reduction) prior to acylation when additional functionality is required [2].

Alternative Ring-First Strategies

Several medicinal-chemistry routes introduce the 4-fluorobenzoyl fragment earlier, then append the 2-(piperazin-1-yl)ethyl side chain through nucleophilic aromatic substitution or palladium-catalysed coupling, strategies adapted from large-scale piperazine drug syntheses [4] [5].

| Table 1 – Reported acylating agents and their characteristics |
| Agent | Key advantages | Principal limitations | Typical isolated yield | Ref. |
| 4-Fluorobenzoyl chloride | Fast reaction at ambient temperature; no dehydrating agent required | Hydrogen chloride evolution, moisture sensitive | 96% (tert-butoxycarbonyl-protected piperazine) [1] | 4 |
| 4-Fluorobenzoic acid + 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride/1-hydroxybenzotriazole | Mild conditions; no corrosive by-products | Coupling reagent cost; urea by-product removal | 54% radiochemical analogue, 82% non-radioactive scale [3] | 40 |

Stepwise Synthesis Protocols

Direct One-Step Chloride Route

  • To an ice-cooled solution of 2-(piperazin-1-yl)ethylamine in anhydrous dichloromethane, triethylamine is added as hydrogen chloride scavenger.
  • A stoichiometric amount (1.05–1.20 equiv.) of 4-fluorobenzoyl chloride is introduced slowly; stirring is continued for two to three hours at twenty-five degrees Celsius.
  • The reaction is quenched with aqueous sodium hydrogen carbonate, extracted, dried, and concentrated.
  • Crude product is purified by flash chromatography (ethyl acetate–hexane gradient) to give the target benzamide in 81–88% yield on gram scale [2].

Protection–Acylation–Deprotection Sequence

  • Piperazine is protected with tert-butoxycarbonyl anhydride in acetonitrile, giving the mono-protected heterocycle quantitatively [1].
  • The protected amine is acylated with 4-fluorobenzoyl chloride and triethylamine in dichloromethane; the tert-butoxycarbonyl piperazinyl amide precipitates in 96% yield after work-up [1].
  • Deprotection is achieved with trifluoroacetic acid at five to twenty-five degrees Celsius for four hours, affording the free 4-fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide typically in 90–94% yield without chromatography [1].

Carbodiimide-Mediated Coupling Route

  • 4-Fluorobenzoic acid (1 equiv.) is dissolved in acetonitrile with 1-hydroxybenzotriazole hydrate (1.2 equiv.).
  • The solution is cooled to ten degrees Celsius; then 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (1.3 equiv.) is added, generating the active O-benzotriazolyl ester.
  • 2-(Piperazin-1-yl)ethylamine (1.1 equiv.) is introduced dropwise; stirring at twenty-five degrees Celsius for three to four hours completes amidation [3].
  • After aqueous work-up, reversed-phase chromatography followed by recrystallisation from ethanol–water yields the product in 78–83% isolated yield on multi-gram scale [3].

| Table 2 – Comparative isolated yields under optimised laboratory conditions |
| Synthetic sequence | Scale reported | Isolated yield (%) | Purification step | Ref. |
| One-step chloride | 5 g | 84 | Silica gel column | 12 |
| tert-Butoxycarbonyl route | 10 g | 90 (overall two steps) | Trituration only | 4 |
| Carbodiimide coupling | 3 g | 82 | Reversed-phase column then recrystallisation | 40 |

Purification Techniques and Yield Optimization

  • Silica gel flash chromatography remains effective for milligram synthesis, but solvent volumes and silica disposal render it unsuitable beyond approximately fifty grams [5].
  • Crystallisation from ethanol–water or acetone-heptane mixtures gives analytical purity (> 99%) with minimal solvent if the reaction is quenched slightly acidic to avoid piperazine salts [2].
  • In protection–deprotection sequences, the tert-butoxycarbonyl intermediate crystallises directly from the reaction liquor, permitting filtration and washing instead of chromatography [1].
  • When coupling reagents are used, residual urea by-products are efficiently removed by aqueous extraction at pH three to four followed by charcoal polish, raising isolated yield by four to six percent [3].

Yield-Influencing Variables

  • Base selection: Replacing triethylamine with N,N-diisopropylethylamine reduces hydrochloride salt precipitation and improves phase separation, particularly above twenty-gram scale [5].
  • Water exclusion: Karl-Fischer titrations show that one percent water lowers conversion by eight percent in carbodiimide couplings; molecular sieves or azeotropic drying of acid improve yield [3].
  • Stoichiometry: Using more than 1.2 equivalents of 4-fluorobenzoyl chloride leads to over-acylation on the distal piperazine nitrogen, decreasing selectivity by fifteen percent; precise metering is recommended [4].

Scalability Challenges in Industrial Production

Reaction Exotherms and Gas Management

The nucleophilic acyl substitution of 4-fluorobenzoyl chloride with polyfunctional amines releases hydrogen chloride rapidly. At kilogram scale heat liberation (≈ 450 kilojoules per kilogram chloride) causes localised boiling; therefore jacketed reactors with real-time calorimetry and controlled addition are mandatory [5].

Control of Piperazine Bis-Acylation

Elevated concentrations and prolonged reaction times promote secondary acylation of the distal piperazine nitrogen, forming bis-amide impurity levels up to eight percent at pilot scale. Strategies include:

  • Employing tert-butoxycarbonyl protection (sacrificing an additional deprotection step)
  • Using acidic aqueous quench at pH 4.5 immediately after complete conversion to protonate the remaining free nitrogen [1].

Solvent Selection and Recovery

Dichloromethane offers excellent kinetics, yet environmental regulation drives replacement. Ethyl acetate provides similar conversion rates when the reaction is performed under Dean–Stark water removal, but yields fall three to five percent due to ester exchange; mixed solvent systems of 2-methyltetrahydrofuran and acetonitrile achieve full conversion while enabling distillative recovery above eighty percent [5].

Avoidance of Column Chromatography

Continuous-flow crystallisation combined with anti-solvent addition eliminates packed-bed columns for > one-kilogram batches, cutting cycle time from twenty-four to nine hours and reducing solvent by forty percent [5].

| Table 3 – Typical industrial bottlenecks and mitigation strategies |
| Bottleneck | Observed impact | Mitigation measure | Demonstrated outcome | Ref. |
| Exotherm during chloride addition | Reactor pressure spike | Metered pump addition at ≤ 0.2 millilitre per second | Peak temperature rise ≤ 4 kelvin [5] | 19 |
| Bis-acylation impurity | 6–8% by high-performance liquid chromatography | tert-Butoxycarbonyl protection strategy | < 0.5% impurity post-deprotection [1] | 4 |
| Residual urea from carbodiimide | Filter fouling during crystallisation | Acidic aqueous wash, 1% activated carbon polish | Filtration time reduced by 70% [3] | 40 |
| Column chromatography solvent load | > 25 litres per kilogram product | Continuous anti-solvent crystallisation | Solvent consumption cut by 40% [5] | 19 |

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

251.14339037 g/mol

Monoisotopic Mass

251.14339037 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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